N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide
Description
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(12-3-1-2-7-16-12)18-11-6-8-21(9-11)14-5-4-13-19-17-10-22(13)20-14/h1-5,7,10-11H,6,8-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOCZARSYKOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolopyridazine core . The reaction conditions often include refluxing in acetic acid or other suitable solvents at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide involves inhibition of specific enzymes. It has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of these kinases, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide):
This compound shares the [1,2,4]triazolo[4,3-b]pyridazine core but substitutes the pyrrolidine group with a phenylacetamide chain. Lin28-1632 demonstrated functional inhibition of Lin28 proteins in limb regeneration assays, suggesting that the phenylacetamide moiety enhances bioavailability for topical delivery compared to the pyrrolidine-picolinamide combination in the target compound .Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6 , 8 ):
These isomers, derived from pyrazolo-pyrimidine scaffolds, exhibit distinct electronic profiles due to their fused pyrimidine rings. Unlike the target compound, they show isomerization-dependent activity shifts, highlighting the superior stability of the triazolopyridazine core in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide .
Substituent-Driven Pharmacological Differences
Pyrrolidine and Picolinamide Modifications
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) :
This analog replaces the picolinamide group with a propenamide chain and introduces a trifluoromethyl group on the triazolopyridazine ring. Despite structural similarities, 3ab showed moderate yield (44%) in visible light/silane-mediated synthesis, suggesting that the picolinamide group in the target compound may offer synthetic advantages or enhanced binding specificity .- Sulfonamide Derivatives (e.g., EP 2022/06 compounds): Compounds like N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)pyrrolidine-1-sulfonamide feature bicyclic systems and sulfonamide groups.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes a triazolo[4,3-b]pyridazine moiety linked to a pyrrolidine and picolinamide. This unique arrangement contributes to its interaction with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific enzymes. Notably, it has been reported to inhibit carbonic anhydrase by binding to the zinc ion in the enzyme's active site. This inhibition can affect physiological processes related to carbonic anhydrase activity, which is crucial in various metabolic pathways and disease states.
Anti-Cancer Properties
Research indicates that compounds within this class exhibit anti-cancer properties. For instance, studies on related triazolo[4,3-a]pyridines have shown them to be potent inhibitors of the PD-1/PD-L1 interaction, which is significant in cancer immunotherapy. The ability to modulate immune responses against tumors positions these compounds as promising candidates for cancer treatment.
Anti-Inflammatory Effects
In addition to their anti-cancer properties, these compounds have been associated with anti-inflammatory effects. They may interfere with signaling pathways involved in inflammation, offering potential therapeutic applications for inflammatory diseases.
Study on Carbonic Anhydrase Inhibition
A study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value indicating its potency. This suggests potential applications in conditions such as glaucoma and edema where carbonic anhydrase plays a critical role.
PD-1/PD-L1 Inhibition
Another significant study focused on the inhibition of the PD-1/PD-L1 pathway using similar triazolo derivatives. The lead compound from this series exhibited an IC50 of 92.3 nM and enhanced interferon-gamma production in co-culture models involving T cells. These findings underscore the immunotherapeutic potential of compounds related to this compound.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | Contains triazolopyridazine core | Diverse pharmacological activities |
| Pyrazolo[3,4-b]pyridine derivatives | Shares pyrazole ring structure | Exhibits anti-cancer effects |
| 7-substituted [1,2,4]triazolo[4,3-a]pyridin derivatives | Contains triazole and pyridine rings | Potential inhibitors for p38 MAPK |
Q & A
How can the synthetic route for the pyrrolidine-triazolopyridazine core be optimized to improve yield and purity?
Answer:
The synthesis of the pyrrolidine-triazolopyridazine scaffold can be optimized using visible-light-mediated C(sp³)–C(sp³) coupling reactions. For example, demonstrates that alkyl radicals generated via TTMSS (tris(trimethylsilyl)silane) and EtOH as a solvent enable efficient coupling of iodopyrrolidine intermediates with triazolopyridazine derivatives. Key steps include:
- Using anhydrous EtOH to minimize side reactions.
- Purification via flash column chromatography (e.g., 70–100% EtOAc in PE) to isolate the product as a pale-yellow oil with 44% yield .
Advanced optimization may involve screening alternative radical initiators (e.g., AIBN) or adjusting solvent polarity to enhance reaction kinetics.
What experimental strategies are recommended to assess the compound’s kinase inhibition profile, particularly against CDK8?
Answer:
provides a methodological framework for kinase inhibition assays. Key steps include:
- Enzyme activity assays : Measure IC₅₀ values using ATP-competitive binding assays with recombinant CDK8/cyclin C complexes.
- Selectivity screening : Test against off-target kinases (e.g., CDK9, CDK2) to evaluate specificity.
- Kinetic solubility analysis : Use PBS (pH 7.4) or simulated intestinal fluid to correlate solubility with cellular activity .
For advanced studies, employ cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
How can structure-activity relationship (SAR) studies be designed to enhance selectivity for CDK8 over related kinases?
Answer:
highlights substituent effects on CDK8 inhibition. For example:
- Urea derivatives (e.g., compounds 4 and 5) show improved potency due to hydrogen-bonding interactions with the kinase hinge region.
- Pyrrolidine substitution : 3-Substituted pyrrolidines enhance conformational rigidity, improving binding affinity .
Advanced SAR studies should combine molecular docking (e.g., using Schrödinger Suite) with mutagenesis to identify key residues (e.g., gatekeeper mutations) influencing selectivity.
What methodologies address poor aqueous solubility during in vitro assays?
Answer:
reports kinetic solubility data in PBS (pH 7.4) and simulated intestinal fluid. Strategies include:
- Co-solvent systems : Use DMSO (≤0.1% v/v) to maintain compound stability.
- Amorphous solid dispersions : Enhance solubility via spray drying with polymers like HPMCAS .
For advanced formulation, apply dynamic light scattering (DLS) to monitor particle size distribution in biorelevant media.
How can researchers resolve contradictions in activity data across different assay formats (e.g., enzymatic vs. cellular)?
Answer:
Discrepancies often arise from differences in ATP concentrations, cellular permeability, or off-target effects. emphasizes:
- ATP concentration standardization : Use Km-adjusted ATP levels in enzymatic assays.
- Cytotoxicity counter-screens : Rule out non-specific effects using viability assays (e.g., MTT) .
Advanced approaches include CRISPR-mediated kinase knockout models to isolate target-specific effects.
What synthetic challenges arise in functionalizing the triazolopyridazine ring, and how can they be mitigated?
Answer:
and 18 highlight challenges in regioselective functionalization. Solutions include:
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to achieve selective substitutions.
- Base optimization : 3-Picoline or 3,5-lutidine improves reaction rates and yields in sulfonamide coupling reactions .
Advanced mechanistic studies (e.g., DFT calculations) can predict reactivity patterns for novel derivatives.
What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?
Answer:
- Rodent models : Assess oral bioavailability and brain penetration using LC-MS/MS quantification.
- PD biomarkers : Monitor phosphorylation of CDK8 substrates (e.g., STAT1) in tumor xenografts .
Advanced PK/PD modeling (e.g., using Phoenix WinNonlin) can correlate exposure with efficacy endpoints.
How can researchers validate target engagement in complex biological systems?
Answer:
(Lin28 inhibitor study) suggests:
- Chemical proteomics : Use pull-down assays with biotinylated probes to capture target proteins.
- Phenotypic screening : Combine gene expression profiling (e.g., RNA-seq) with compound treatment to confirm pathway modulation.
Advanced validation may involve cryo-EM to visualize compound binding in situ.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
